![molecular formula C8H15NO2 B2373651 Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine CAS No. 1969287-49-7](/img/structure/B2373651.png)
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine
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Overview
Description
The compound “rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride” is similar to the one you’re interested in . It has a molecular weight of 201.1 and its IUPAC name is (4aR,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride .
Molecular Structure Analysis
The InChI code for “rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride” is 1S/C6H12N2O.2ClH/c1-2-9-6-4-7-3-5 (6)8-1;;/h5-8H,1-4H2;2*1H/t5-,6+;;/m1…/s1 . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride” is a powder at room temperature .Scientific Research Applications
Heterocyclic Compound Research
The compound is a fundamental heterocyclic compound that has been generated using Flash Vacuum Pyrolysis (FVP). It is the first parent heterocycle among all the possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterized spectroscopically . This makes it a valuable compound for research in the field of heterocyclic compounds .
Molecular Switches
The compound has potential applications in the construction of single-molecule switches. Theoretical demonstrations suggest that when linking appropriate conjugated molecules to carbon electrodes, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Molecular Electronics
The compound could be used in the field of molecular electronics. As one of the key building blocks of electronic circuits, molecular switches interconverting between a high-conducting (“ON”) and a low-conducting (“OFF”) state have attracted much attention over the years . The compound could potentially be used to construct these switches .
Proton Transfer Mechanisms
The compound could be used to study proton transfer mechanisms. A single-molecule junction, employing an intramolecular proton transfer reaction as the switching mechanism, has been proposed . This realizes a maximum ON/OFF current ratio as high as 1.5 × 10^3 .
Electrostatic Gate Field Control
The compound could potentially be used in devices where an electrostatic gate field controls the proton transfer process and thus allows specific conductance states to be selected .
Anchoring Group Research
The compound could be used in research focusing on the anchoring groups of molecules. These groups link the central molecules to the electrodes and they may possibly work as switching kernels .
Safety And Hazards
properties
IUPAC Name |
(4aR,7aS)-2,2-dimethyl-3,4,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-9-6-3-10-4-7(6)11-8/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCIMLODCWRFAM-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2COCC2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@@H]2COC[C@H]2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine |
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